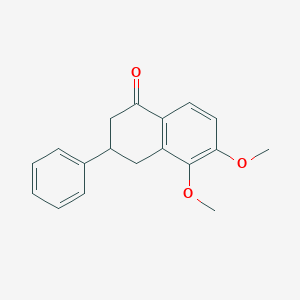

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one

Description

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one is a methoxy- and phenyl-substituted derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. The compound is synthesized via demethylation of 5,6-dimethoxy-3,4-dihydronaphthalen-1(2H)-one using AlCl₃ in toluene, yielding a pale-brown solid with a 70% efficiency . Its structure features a dihydronaphthalenone core with methoxy groups at positions 5 and 6 and a phenyl group at position 3. DHN derivatives are studied for their bioactivity, particularly anti-neuroinflammatory effects, where methoxy substitutions are associated with reduced toxicity and enhanced inhibition of NF-κB signaling .

Properties

IUPAC Name |

5,6-dimethoxy-3-phenyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-20-17-9-8-14-15(18(17)21-2)10-13(11-16(14)19)12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXIKZJOBQKJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one (also known as dimemebfe) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes existing research findings on its biological activity, highlighting its anticancer and antibacterial properties.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.339 g/mol

- CAS Number : 70432-91-6

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A notable study by Wang et al. (2017) demonstrated that specific derivatives showed cytotoxic effects against various human cancer cell lines, including HeLa and HepG2. The mechanism of action appears to involve the inhibition of the Bcl-2 protein, which is crucial in regulating apoptosis.

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6b | HeLa | 12.5 | Bcl-2 inhibition |

| 6d | HepG2 | 15.0 | Bcl-2 inhibition |

| DOX | HeLa | 10.0 | Topoisomerase II inhibition |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Research has shown that it can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The mechanism involves binding to bacterial proteins such as FtsZ, which is essential for bacterial cell division.

Case Study: Antibacterial Mechanism

In a study examining the binding affinity of 5,6-Dimethoxy-3-phenyl derivatives to FtsZ in Staphylococcus aureus, fluorescence spectroscopy revealed that these compounds stabilize FtsZ polymers and inhibit its GTPase activity. This interaction suggests a novel target for antibacterial drug development.

Table 2: Antibacterial Activity Against Selected Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dimemebfe | MRSA | 32 µg/mL |

| Dimemebfe | VRE | 64 µg/mL |

| Control | MRSA (Vancomycin) | 1 µg/mL |

Toxicological Assessment

Safety evaluations indicate that while the compound exhibits promising biological activities, it also requires careful consideration regarding toxicity. Preliminary studies suggest minimal cytotoxicity towards mammalian cells at effective concentrations used in antibacterial assays.

Current Research Directions

Ongoing research aims to further explore the structure-activity relationship (SAR) of this compound and its derivatives. Future studies may focus on:

- Enhanced Derivative Synthesis : Developing more potent analogs with reduced toxicity.

- Mechanistic Studies : Elucidating detailed pathways involved in both anticancer and antibacterial activities.

- In Vivo Studies : Evaluating efficacy and safety in animal models to advance toward clinical applications.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The DHN scaffold is highly versatile, with modifications at positions 3, 5, 6, 7, and 8 influencing physicochemical properties, synthetic accessibility, and biological activity. Below is a systematic comparison:

Substituent Type and Position

Table 1: Key DHN Derivatives and Their Features

Physicochemical Properties

- Solubility : Hydroxy-substituted DHNs (e.g., 2,8-dihydroxy-DHN) exhibit higher aqueous solubility due to hydrogen bonding, whereas methoxy and phenyl groups enhance lipophilicity .

- Thermal Stability : Crystalline derivatives like 7-bromo-DHN show defined melting points (e.g., 105–107°C for 6-phenyl-DHN), critical for formulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6-Dimethoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between a substituted dihydronaphthalenone precursor and an aromatic aldehyde. For example, describes synthesizing similar compounds (e.g., bromo/methoxy-substituted dihydronaphthalenones) using this method. Key steps include:

- Ketone activation : Protonation of the carbonyl group to enhance electrophilicity.

- Aldol addition : Formation of the α,β-unsaturated ketone intermediate.

- Cyclization : Intramolecular dehydration to form the dihydronaphthalenone core.

- Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane .

Q. How can the structure of this compound be validated experimentally?

- Methodology : Use X-ray crystallography (e.g., SHELX software for refinement) to determine the stereochemistry and conformation. highlights that dihydronaphthalenone derivatives adopt a chair conformation in the cyclohexanone ring, with dihedral angles between aromatic substituents (e.g., 51.7° for methoxybenzylidene derivatives). Additional validation tools:

- NMR spectroscopy : Analyze coupling constants (e.g., J values for olefinic protons).

- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ .

Q. What are the key structural features influencing its physicochemical properties?

- Methodology :

- Hydrophobicity : The phenyl and methoxy groups enhance lipid solubility, critical for membrane permeability.

- Electron density : Methoxy groups act as electron donors, affecting reactivity in electrophilic substitutions.

- Conformational rigidity : The dihydronaphthalenone core restricts rotational freedom, influencing binding to biological targets .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., ethanol/water) to improve crystal quality.

- Temperature gradients : Slow cooling from saturated solutions promotes lattice formation.

- SHELXL refinement : Use anisotropic displacement parameters and hydrogen bonding constraints (e.g., C–H···π interactions) to resolve disorder, as described in . Weak hydrogen bonds (e.g., C18–H18A···O1) may stabilize crystal packing .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce halogens (e.g., Br, Cl) at the 7-position to enhance metabolic stability and binding affinity. shows bromine improves cell permeability in analogous compounds.

- Computational docking : Use software like AutoDock to predict interactions with targets (e.g., NF-κB or adenosine receptors). Methoxy substituents may inhibit steric clashes in hydrophobic pockets .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

- Methodology :

- Dynamic effects : Use variable-temperature NMR to distinguish between conformational exchange and static splitting.

- DFT calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian) to validate assignments.

- Decoupling experiments : Identify coupling partners in complex splitting patterns (e.g., allylic protons in dihydronaphthalenone) .

Q. What computational strategies predict its potential as a protein inhibitor?

- Methodology :

- Molecular dynamics (MD) : Simulate binding stability to targets (e.g., ACE or P-glycoprotein). highlights ACE inhibition in trimethoxy-dihydronaphthalenones.

- Pharmacophore modeling : Map hydrophobic (dihydronaphthalenone core) and hydrogen-bonding (methoxy groups) features.

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.